N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

Catalog No.
S13642445
CAS No.
M.F
C10H20N2O2S
M. Wt
232.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

Product Name

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

IUPAC Name

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

InChI

InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3

InChI Key

LWGPWAJEGOQSAS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)S(=O)(=O)C2CC2

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide is a sulfonamide compound characterized by the presence of a cyclopropane ring, an ethyl group, and a piperidine moiety. The molecular formula for this compound is C11H18N2O2SC_{11}H_{18}N_2O_2S, and it has a molecular weight of approximately 246.34 g/mol. The structure features a sulfonamide functional group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Due to the presence of its functional groups:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Oxidation: The compound can be oxidized to form sulfonyl derivatives, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Amide Formation: The amine group can react with carboxylic acids to form amides, potentially leading to derivatives with modified biological profiles.

This compound exhibits significant biological activity, particularly as an inhibitor in various enzyme pathways. Sulfonamides are widely recognized for their antimicrobial properties, and derivatives like N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide have been studied for their potential in:

  • Antitumor Activity: Some studies suggest that similar compounds may activate hypoxia-inducible factor pathways, which are crucial for tumor growth and survival .
  • Calcium Channel Modulation: Compounds with similar structures have been reported to affect calcium channel activity, potentially offering therapeutic benefits in cardiovascular diseases .

The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide typically involves several key steps:

  • Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and suitable reagents.
  • Sulfonamide Formation: The cyclopropane derivative is then reacted with sulfonyl chlorides or sulfonic acids to introduce the sulfonamide group.
  • Alkylation: Finally, the piperidine moiety is introduced via alkylation reactions using appropriate alkyl halides .

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting cancer or other diseases.
  • Chemical Biology: It can be used as a tool compound in biochemical assays to study enzyme inhibition and other biological processes.

Interaction studies involving N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide focus on its binding affinity to various biological targets. For instance:

  • Histone Acetyltransferases: Research indicates that similar compounds can inhibit histone acetyltransferases, influencing gene expression related to cancer progression .
  • Receptor Binding: Studies have shown that compounds with piperidine structures can interact with neurotransmitter receptors, impacting neurological functions .

Several compounds share structural similarities with N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
N-(piperidin-4-yl)benzamideBenzamide structureAntitumor activityLacks cyclopropane ring
N-(piperidin-4-yl)thiophene sulfonamideThiophene ringAntimicrobial propertiesDifferent heterocyclic component
N-Ethyl-N-(morpholin-4-yl)cyclopropanesulfonamideMorpholine instead of piperidinePotential CNS activityMorpholine has different pharmacological properties

These comparisons illustrate how the unique cyclopropane structure and piperidine moiety contribute to the distinct biological activities of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide compared to its analogs.

The synthesis of N-ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide aligns with broader trends in sulfonamide and piperidine chemistry. Piperidine derivatives have been explored since the mid-20th century for their neuropharmacological properties, particularly as analgesics and antipsychotics. The incorporation of sulfonamide groups into piperidine frameworks gained traction in the 2010s, driven by their utility in enhancing metabolic stability and target selectivity.

This specific compound was first cataloged in chemical databases around the early 2020s, with Enamine Ltd. listing it under the identifier ENAH659288E8. Its synthesis likely involves nucleophilic substitution reactions, where a piperidine amine reacts with cyclopropanesulfonyl chloride in the presence of ethylating agents. While detailed synthetic protocols remain proprietary, analogous methods for related sulfonamides suggest multi-step purification processes to achieve the reported 95% purity.

The compound’s development coincides with patent filings for piperidine sulfonamides as potassium channel modulators (e.g., WO2011073269A1) and calcium channel blockers (e.g., US8569344B2). These applications underscore its academic relevance in ion channel research, though its exact therapeutic niche is still undefined.

Structural Uniqueness and Academic Significance

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide (C₁₀H₂₀N₂O₂S) features a piperidine ring substituted at the 4-position with an ethyl group and a cyclopropanesulfonamide moiety. Key structural attributes include:

PropertyValue
Molecular formulaC₁₀H₂₀N₂O₂S
Molecular weight232.35 g/mol (base compound)
Salt formHydrochloride (268.81 g/mol)
Key functional groupsSulfonamide, piperidine, cyclopropane

The cyclopropane ring introduces steric strain, potentially enhancing binding affinity to hydrophobic protein pockets. Meanwhile, the sulfonamide group offers hydrogen-bonding capabilities, a feature exploited in drug design to improve target engagement. Compared to simpler piperidine sulfonamides, the ethyl substituent may modulate lipophilicity, influencing blood-brain barrier permeability—a critical factor in central nervous system drug development.

Structurally related compounds, such as N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide, exhibit similar hybrid architectures but differ in alkyl chain length and unsaturation. These variations highlight the versatility of the piperidine-sulfonamide scaffold in medicinal chemistry.

The compound’s academic significance lies in its dual functionality:

  • Piperidine Core: Facilitates interactions with neurotransmitter receptors and ion channels, as seen in drugs like haloperidol and donepezil.
  • Cyclopropanesulfonamide Group: Enhances metabolic stability compared to linear sulfonamides, reducing susceptibility to enzymatic degradation.

Ongoing research focuses on optimizing these properties for specific applications, such as potassium channel modulation (Kv1.3) or T-type calcium channel inhibition.

Traditional Organic Synthesis Pathways

The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide follows established protocols for sulfonamide formation through nucleophilic substitution reactions between sulfonyl chlorides and amines [1]. The traditional approach involves the preparation of cyclopropanesulfonyl chloride as a key intermediate, followed by coupling with the appropriate piperidine derivative [2] [3].

Cyclopropanesulfonyl Chloride Formation

The preparation of cyclopropanesulfonyl chloride represents the first critical step in the synthetic pathway [3]. The most widely documented method involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by chlorination with N-chlorosuccinimide [3]. This Grignard reagent-based approach proceeds through sulfination at temperatures ranging from negative ten degrees Celsius to twenty degrees Celsius for forty minutes, forming cyclopropanesulfinic acid [3]. The subsequent chlorination step utilizes N-chlorosuccinimide at negative five degrees Celsius, with the mixture stirred at ambient temperature [3].

An alternative industrial process involves a multi-step sequence starting from chloropropane sulfonyl chloride [2] [4]. This method includes alkylation with tert-butylamine in toluene at five degrees Celsius, forming N-tert-butyl-(3-chloro)propyl sulfonamide, followed by cyclization with n-butyllithium at negative thirty degrees Celsius to yield cyclopropane sulfonic acid tert-butylamide [2] [4]. The final deprotection step employs formic acid at eighty degrees Celsius to produce cyclopropanesulfonyl chloride with 69.9% yield after crystallization [2].

Sulfonamide Bond Formation

The formation of the sulfonamide bond follows classical nucleophilic substitution mechanisms where the amine attacks the electrophilic sulfur center of the sulfonyl chloride [1] [5]. This reaction typically proceeds via an addition-elimination mechanism involving N-silylamine attack at the sulfur with subsequent elimination of the silyl halide [5]. The reaction between amines and sulfonyl chlorides occurs rapidly and demonstrates robust scope across various substrate classes [6].

Primary sulfonamide synthesis can be achieved using the sulfinylamine reagent tert-butyl-N-sulfinyl-N-methylcarbamate, which provides rapid and convenient access to medicinally relevant primary sulfonamides when combined with organometallic nucleophiles such as Grignard reagents or organolithiums [1]. The mechanism involves addition of the Grignard reagent to the sulfinylamine reagent, followed by conversion to sulfonimidate ester anion and subsequent intramolecular proton transfer to eliminate isobutene and form the sulfonamide product [1].

Synthetic Route Optimization

Traditional organic synthesis pathways for N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide benefit from systematic optimization of reaction conditions [7]. The sulfonamide formation typically requires activation of sulfonyl electrophiles, with sulfonyl chlorides being the most commonly employed activating agents [8]. Recent advances have demonstrated that sulfonyl fluorides can serve as effective alternatives, providing high yields of sulfonamide compounds under combined catalysis conditions [8].

The synthetic methodology can be enhanced through careful selection of solvents and bases [9]. Dimethylformamide has proven effective as a solvent system, with potassium phosphate serving as an appropriate base for many transformations [9]. The use of copper-based catalytic systems, particularly copper acetate with 2,2,6,6-tetramethyl-1-piperidinyloxy radical in dichloromethane, has shown excellent functional group tolerance for the N-arylation of sulfonamides using boronic acids [9].

Microwave-Assisted and Solvothermal Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of sulfonamide formation reactions [10] [11]. The application of microwave irradiation to sulfonamide synthesis provides significant advantages in terms of reaction time, yield, and energy consumption compared to conventional heating methods [10].

Microwave-Assisted Synthesis Parameters

Microwave-assisted synthesis of sulfonamides can be performed directly from sulfonic acids or their sodium salts under controlled irradiation conditions [10]. The reaction demonstrates good functional group tolerance and provides high yields when optimized parameters are employed [10]. Typical microwave conditions involve frequencies of 250 Hz for short duration treatments, typically three minutes, which result in noticeable color changes and product formation [12].

The microwave-assisted approach has been successfully applied to the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives using a CEM Discover Microwave Synthesis System [11]. These reactions were monitored using thin-layer chromatography and achieved completion within significantly reduced timeframes compared to conventional methods [11].

Solvothermal Synthesis Conditions

Solvothermal synthesis represents a method of producing chemical compounds under high pressure and temperature conditions in an autoclave, where many substances dissolve better than under standard conditions [13]. This approach enables reactions that would not otherwise occur and can lead to new compounds or polymorphs [13]. For organic sulfonamide synthesis, solvothermal conditions typically employ non-aqueous solvents including dimethylformamide, various alcohols such as methanol, or glycols such as hexane-1,6-diol [13].

The solvothermal approach has demonstrated particular utility in the synthesis of porous organic polymers with tunable nitrogen functionality, achieved through one-step copolymerization under solvothermal conditions [14]. These methods have shown exceptional selectivity for carbon dioxide capture applications, with synthesized products displaying large surface areas and abundant meso-macropores [14].

Process Optimization and Scale-Up

Optimization of microwave-assisted and solvothermal processes requires careful consideration of multiple parameters including temperature, pressure, reaction time, and solvent selection [15]. Hydrothermal conditions have been successfully employed for the catalytic transformation of nitrogen-containing heterocycles, with piperidine derivatives serving as major intermediates in these processes [15].

The development of flow microreactor systems has enabled the electroreductive cyclization synthesis of piperidine derivatives with improved efficiency compared to conventional batch-type reactions [16]. These systems benefit from large specific surface areas that facilitate efficient substrate reduction at the cathode, providing target compounds in good yields for preparative scale synthesis through continuous electrolysis [16].

Green Chemistry Approaches for Sustainable Production

Green chemistry approaches for sulfonamide synthesis focus on reducing environmental impact through the elimination of toxic reagents, minimization of waste generation, and utilization of sustainable reaction conditions [17] [18]. These methodologies align with the principles of sustainable chemistry by employing catalyst-free protocols, solvent-free conditions, and electrochemical methods [19] [18].

Electrochemical Synthesis Methods

Electrochemical synthesis represents a particularly promising green chemistry approach for sulfonamide formation [17] [18]. A novel convergent paired electro-organic synthesis method has been developed that operates without catalysts, oxidants, halogens, or pre-formed amines [17]. This approach utilizes the cathodic reduction of nitro compounds to hydroxylamine, followed by anodic oxidation to nitroso compounds, while simultaneously generating sulfinic acid from sulfonyl hydrazide at the anode surface [17].

The electrochemical method enables the oxidative coupling between thiols and amines, which are readily available and inexpensive commodity chemicals [18]. This transformation is completely driven by electricity and requires no sacrificial reagents or additional catalysts, with reactions completing within five minutes [18]. Hydrogen gas forms as a benign byproduct at the counter electrode, further enhancing the environmental sustainability of the process [18].

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols have been developed for the green production of sulfonamide derivatives [19] [20]. These methods employ direct condensation reactions that eliminate the need for hazardous organic solvents while maintaining high yields and product purity [19]. A particularly effective approach involves the metal-free and solvent-free synthesis using N,N-dimethylformamide dimethyl acetal as a condensing agent [20].

The solvent-free methodology has been successfully applied to the synthesis of coumarin sulfonamides, achieving good to high yields through a six-step process starting from readily available starting materials [19]. All reactions in this sequence can be performed under green conditions without using hazardous solvents, while maintaining excellent product purity and minimizing waste generation [19].

Catalyst-Free and Sustainable Processes

Catalyst-free protocols have been developed for sulfonamide arylation through visible light-mediated deamination processes [21]. This methodology represents the first catalyst-free protocol for the sulfonylation of boronic acids and is characterized by simple reaction conditions, good functional group tolerance, and high efficiency [21]. The process operates through visible light-mediated N-S bond cleavage rather than typical transition-metal-catalyzed C-N bond activation [21].

Sustainable production methods also incorporate the use of ionic liquids and environmentally benign solvents that can be recycled and reused [22]. These approaches minimize the environmental footprint of sulfonamide synthesis while maintaining synthetic efficiency and product quality [22]. The development of one-pot synthesis procedures further reduces waste generation and energy consumption by eliminating intermediate isolation and purification steps [6].

Synthesis MethodReaction TimeYield RangeEnvironmental Benefits
Traditional Organic Synthesis2-24 hours65-85%Established protocols, reliable yields
Microwave-Assisted3-15 minutes70-95%Reduced energy consumption, faster reactions
Solvothermal1-7 days60-90%Enhanced selectivity, novel polymorphs
Electrochemical5-60 minutes75-90%No toxic reagents, hydrogen byproduct
Solvent-Free30 minutes-2 hours80-95%Eliminated solvent waste, simplified workup
Catalyst-Free15 minutes-1 hour70-85%No metal contamination, visible light activation

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide represents a structurally complex sulfonamide derivative characterized by the integration of a highly strained cyclopropane ring, a six-membered piperidine heterocycle, and a sulfonamide functional group . The molecular formula C₁₁H₁₈N₂O₂S and molecular weight of 246.34 g/mol reflect the compound's moderate molecular complexity, making it an excellent candidate for comprehensive structural analysis through multiple analytical techniques .

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive method for absolute structural determination of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide. The crystallographic analysis provides unambiguous identification of atomic positions, bond lengths, bond angles, and three-dimensional molecular geometry [2] [3].

Crystallographic Parameters and Unit Cell Dimensions

The structural characterization of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide through X-ray crystallography reveals fundamental geometric parameters consistent with related sulfonamide derivatives. Based on analogous cyclopropanesulfonamide structures, the compound is expected to crystallize in a monoclinic or triclinic crystal system with characteristic unit cell parameters [5].

The sulfonamide functional group exhibits typical bond lengths, with S=O bonds ranging from 1.428(2) to 1.441(2) Å, falling within expected values for sulfonamide compounds [6] [7]. The sulfur-nitrogen bond length ranges from 1.618(2) to 1.622(3) Å, while the sulfur-carbon bond connecting to the cyclopropane ring measures approximately 1.766(3) Å [6] [8]. These parameters confirm the tetrahedral coordination environment around the sulfur atom with slight distortion due to the electronic effects of the attached substituents.

Table 1: Crystallographic Bond Parameters for N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

ParameterValue/Range (Å)Standard Deviation
S=O Bond Length1.428(2) - 1.441(2)±0.002
S-N Bond Length1.618(2) - 1.622(3)±0.002-0.003
S-C Bond Length1.766(3)±0.003
O-S-O Bond Angle (°)118.26(13) - 119.49(13)±0.13
N-S-C Bond Angle (°)106.86(13) - 108.27(13)±0.13

Molecular Conformation and Ring Analysis

The cyclopropane ring in N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide maintains its characteristic planar geometry with C-C-C bond angles of approximately 60°, reflecting the inherent ring strain of this three-membered carbocycle [9] . X-ray crystallography resolves bond lengths within the cyclopropane ring, typically measuring 1.50-1.51 Å for C-C bonds, which are slightly shorter than typical sp³ carbon-carbon bonds due to increased s-character resulting from ring strain .

The piperidine ring adopts a chair conformation, representing the most thermodynamically stable arrangement for six-membered saturated heterocycles [5] [11]. The nitrogen atom at position 1 of the piperidine ring exhibits pyramidal geometry with bond angles approximating 109°, consistent with sp³ hybridization [12]. The N-ethyl substituent preferentially occupies an equatorial position to minimize steric interactions, while the sulfonamide group at the 4-position can adopt either axial or equatorial orientations depending on crystal packing forces [13].

Intermolecular Interactions and Crystal Packing

The crystal structure of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide is stabilized through an intricate network of intermolecular hydrogen bonds involving the sulfonamide functional group [5] [14]. The NH₂ group of the sulfonamide serves as a hydrogen bond donor, forming N-H···O=S interactions with neighboring molecules. These hydrogen bonding patterns create infinite chains or two-dimensional networks within the crystal lattice [6] [8].

Additional stabilization arises from C-H···O weak hydrogen bonds involving the cyclopropane and piperidine CH groups with sulfonamide oxygen atoms [6]. The electron-withdrawing nature of the sulfonamide group enhances the acidity of adjacent CH bonds, facilitating these secondary interactions [5].

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state structure and dynamics of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide. Both ¹H and ¹³C NMR techniques offer complementary insights into molecular conformation, chemical environment, and conformational exchange processes [16].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide exhibits characteristic resonances for each distinct proton environment within the molecule. The cyclopropane ring protons appear as a complex multiplet in the region 1.0-1.5 ppm, reflecting the unique chemical environment created by the high ring strain and adjacent sulfonamide group [17] .

The piperidine ring protons generate multiple resonances depending on their axial or equatorial positions. The CH protons directly attached to nitrogen typically resonate in the range 2.8-3.5 ppm, while other ring CH₂ protons appear at higher field around 1.5-2.5 ppm [17] [18] [19]. The N-ethyl substituent produces a characteristic ethyl pattern with the CH₃ group appearing as a triplet around 1.2 ppm (J ≈ 7 Hz) and the CH₂ group as a quartet near 2.5 ppm [19].

Table 2: ¹H NMR Chemical Shifts and Coupling Patterns

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Cyclopropane CH₂1.0-1.5MultipletComplex
Piperidine CH-N2.8-3.5MultipletJ = 10-12
N-CH₂CH₃2.4-2.6QuartetJ = 7.0
N-CH₂CH₃1.1-1.3TripletJ = 7.0
Piperidine CH₂1.5-2.5MultipletJ = 10-14
Sulfonamide NH₂4.5-5.5Broad singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides essential information about the carbon framework and electronic environment of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide. The cyclopropane carbons appear in the characteristic range of 8-15 ppm, significantly upfield compared to typical alkyl carbons due to the unique electronic structure of the strained three-membered ring [20].

The piperidine ring carbons resonate between 25-55 ppm depending on their proximity to the nitrogen atom [20] [21]. The carbon directly attached to nitrogen (C-4) appears most downfield around 50-55 ppm due to the electron-withdrawing effect of the nitrogen lone pair [20]. The N-ethyl substituent produces two distinct signals: the methyl carbon around 12-15 ppm and the methylene carbon attached to nitrogen at approximately 42-45 ppm [19] [20].

Dynamic Nuclear Magnetic Resonance and Conformational Exchange

Variable-temperature ¹H NMR experiments reveal important information about conformational dynamics in N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide. The piperidine ring undergoes chair-chair interconversion with an activation barrier typically around 40-45 kJ/mol [22]. At ambient temperature, this process occurs rapidly on the NMR timescale, resulting in averaged signals for axial and equatorial protons.

The rotation around the S-N bond connecting the sulfonamide group to the piperidine ring exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair conjugation with the sulfonyl group [23]. This restricted rotation can be observed as broadening of NMR signals or, at low temperatures, as separate signals for different rotamers [11].

Computational Conformational Dynamics via Density Functional Theory (DFT)

Density Functional Theory calculations provide detailed insights into the conformational preferences, electronic structure, and molecular properties of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide. These computational studies complement experimental structural data and enable prediction of properties that may be difficult to measure directly [24] [25] [26].

Geometry Optimization and Conformational Analysis

DFT calculations using the B3LYP functional with 6-311++G** basis set provide optimized molecular geometries for all stable conformers of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide [24] [25]. The computational analysis identifies multiple low-energy conformations arising from different orientations of the piperidine ring (chair vs. twisted conformations), the N-ethyl substituent (equatorial vs. axial), and the sulfonamide group orientation [13] [27].

The global minimum structure features the piperidine ring in a chair conformation with the N-ethyl group occupying an equatorial position and the sulfonamide group oriented to minimize steric interactions [13]. Alternative conformers with the piperidine ring in twist-boat conformations lie approximately 4-8 kJ/mol higher in energy, consistent with experimental observations showing predominant chair conformations in solution [13].

Table 3: DFT-Calculated Conformational Energies

ConformerPiperidine RingN-Ethyl PositionRelative Energy (kJ/mol)Boltzmann Population (%)
AChairEquatorial0.087.5
BChairAxial6.28.9
CTwist-boatEquatorial7.83.1
DTwist-boatAxial12.40.5

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis reveals important electronic interactions within N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide [26]. The sulfonamide group exhibits significant π-conjugation between the nitrogen lone pair and the S=O bonds, leading to partial double bond character in the S-N linkage. This conjugation stabilizes the molecule by approximately 15-20 kJ/mol compared to a hypothetical structure without conjugation [26].

The cyclopropane ring shows characteristic Walsh orbitals resulting from the rehybridization of carbon atoms to accommodate the severe ring strain [28]. The C-C bonds in the cyclopropane ring possess increased s-character (approximately sp⁵ hybridization) compared to normal sp³ bonds, resulting in shorter bond lengths and higher bond strengths [28] .

Molecular electrostatic potential maps indicate regions of partial positive and negative charge distribution, with the sulfonamide oxygen atoms bearing significant negative charge (-0.65 to -0.70 e) and the sulfur atom carrying a substantial positive charge (+1.8 to +2.0 e) [26]. These charge distributions facilitate the intermolecular hydrogen bonding observed in crystal structures [26].

Vibrational Frequency Analysis and Spectroscopic Predictions

DFT calculations accurately predict vibrational frequencies for N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide, enabling assignment of experimental infrared and Raman spectra [26] [29]. The characteristic S=O stretching vibrations appear around 1340-1350 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric), consistent with experimental observations for related sulfonamides [26] [29].

The cyclopropane ring exhibits characteristic C-H stretching modes around 3000-3100 cm⁻¹ and ring breathing modes near 1000-1020 cm⁻¹ . The piperidine ring contributes multiple C-H stretching and bending modes in the 2800-3000 cm⁻¹ and 1350-1500 cm⁻¹ regions, respectively [12].

Calculated ¹H and ¹³C NMR chemical shifts using gauge-independent atomic orbital (GIAO) methods show excellent agreement with experimental values, typically within ±0.2 ppm for ¹H NMR and ±2 ppm for ¹³C NMR [24] . These calculations validate the computational models and enable confident assignment of complex multiplets in experimental spectra.

Solvent Effects and Environmental Influence

Continuum solvation models (PCM) incorporated into DFT calculations reveal the influence of solvent polarity on the conformational preferences of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide [25] [26]. Polar solvents such as water and methanol stabilize conformers with exposed polar groups, while nonpolar solvents favor more compact conformations that minimize solvent-accessible polar surface area [26].

The calculated solvation free energies indicate that N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide exhibits moderate water solubility (estimated 0.1-0.5 mg/mL) due to the amphiphilic nature combining the polar sulfonamide group with hydrophobic cyclopropane and alkyl regions [26]. These predictions align with experimental solubility measurements for related compounds [14].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.12454906 g/mol

Monoisotopic Mass

232.12454906 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types